molecular formula C14H18 B14602527 (5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene

(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene

Katalognummer: B14602527
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: UUPDONBPUGQTJT-AUFBQZCMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene is an organic compound characterized by its unique structure, which includes multiple double bonds and a tetrahydrobenzo ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under specific conditions that promote the formation of the tetrahydrobenzo ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce large quantities of the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Wirkmechanismus

The mechanism by which (5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene apart is its specific double bond configuration and the presence of methyl groups, which contribute to its unique chemical and physical properties. These features make it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H18

Molekulargewicht

186.29 g/mol

IUPAC-Name

(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene

InChI

InChI=1S/C14H18/c1-11-7-9-13-5-3-4-6-14(13)10-8-12(11)2/h7-10H,3-6H2,1-2H3/b9-7-,10-8-,11-7?,12-8?,12-11-,13-9?,14-10?

InChI-Schlüssel

UUPDONBPUGQTJT-AUFBQZCMSA-N

Isomerische SMILES

C/C/1=C(/C=C\C2=C(/C=C1)CCCC2)\C

Kanonische SMILES

CC1=C(C=CC2=C(CCCC2)C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.